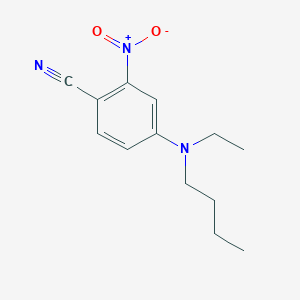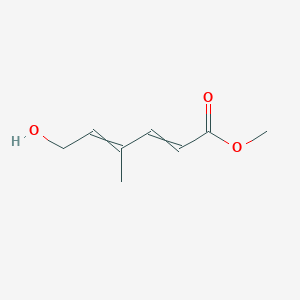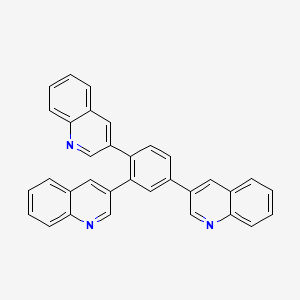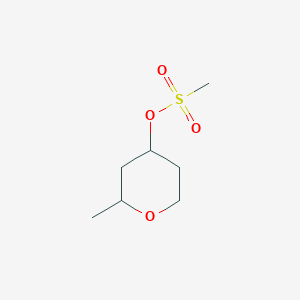
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid is a compound that belongs to the family of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant area of research in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials . The reaction is typically carried out under acidic conditions, such as using methanesulfonic acid under reflux in methanol, to yield the desired indole derivative.
Industrial Production Methods
In an industrial setting, the production of indole derivatives often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of indole derivatives.
Applications De Recherche Scientifique
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Indole derivatives are used in the production of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives can inhibit the activity of certain enzymes involved in inflammation or cancer progression . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid is unique due to its specific structure, which combines the indole nucleus with a prop-2-enoic acid moiety
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
(E)-3-(1-methyl-2,3-dihydroindol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO2/c1-13-7-6-10-8-9(2-4-11(10)13)3-5-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)/b5-3+ |
Clé InChI |
LXXWSNSRUZKVHI-HWKANZROSA-N |
SMILES isomérique |
CN1CCC2=C1C=CC(=C2)/C=C/C(=O)O |
SMILES canonique |
CN1CCC2=C1C=CC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![N-[(2,6-Difluorophenyl)methyl]-N'-(5-methylpyridin-2-yl)thiourea](/img/structure/B12531893.png)
![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)

![1-(Diphenylmethyl)-4-{tris[4-(diphenylmethyl)phenyl]methyl}benzene](/img/structure/B12531923.png)
silane](/img/structure/B12531926.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)

![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)

